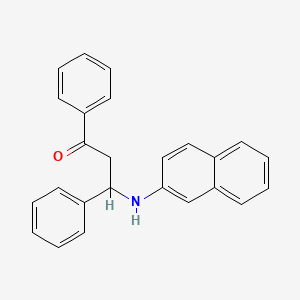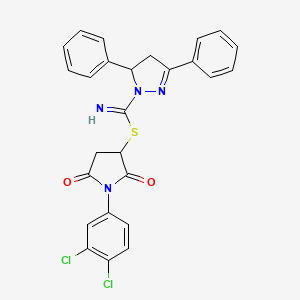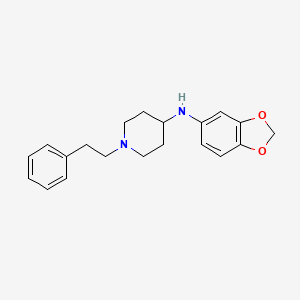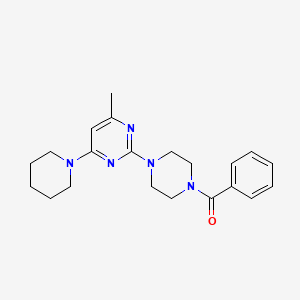![molecular formula C29H18Cl2N2O B5155493 N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine, also known as Acrinol, is a synthetic compound with a molecular weight of 467.92 g/mol. It is an acridine derivative that has been extensively studied for its potential use in scientific research. In
Wirkmechanismus
The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine is not fully understood. However, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful therapeutic agent for cancer treatment. However, one limitation is that it can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies could be conducted to optimize its synthesis method and improve its purity and yield. Finally, more research could be conducted to better understand its mechanism of action and identify potential targets for its use in cancer treatment.
Synthesemethoden
The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine involves the reaction of 3-chloro-4-nitrophenol with 1-chloro-2-naphthol in the presence of ammonium acetate and copper powder. The resulting product is then reacted with acridine in the presence of potassium carbonate and dimethylformamide to yield N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been extensively studied for its potential use in scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been used as a fluorescent probe for DNA and RNA detection. Furthermore, it has been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2O/c30-23-17-19(14-16-26(23)34-27-15-13-18-7-1-2-8-20(18)28(27)31)32-29-21-9-3-5-11-24(21)33-25-12-6-4-10-22(25)29/h1-17H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSGTFBMMJIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)



![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)